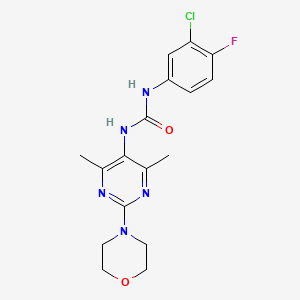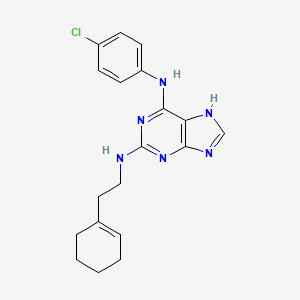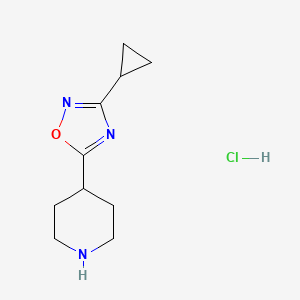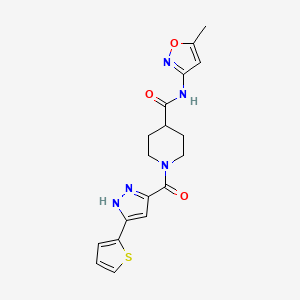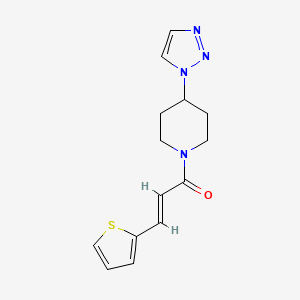
(E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and activation of B cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Scientific Research Applications
Syntheses and Crystal Structures
Research has been conducted on closely related novel chalcones, including derivatives of (E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. These compounds were synthesized by reacting 4-(piperidin-1-yl)benzaldehyde with different aromatic ketones. The structural analysis revealed chair conformations of piperidine rings and planar thiophene rings. These structures are notable for their absence of classical hydrogen bonds, but they feature non-classical hydrogen bonding interactions, as well as π···π interactions (Parvez et al., 2014).
NMR Characteristics and Conformational Analysis
Another study focused on the NMR characteristics and conformational analysis of derivatives of (E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)prop-2-en-1-one. This research provided detailed spectral assignments and conformational insights, essential for understanding the molecular behavior of these compounds (Zheng Jin-hong, 2011).
Fungicidal Activity
In the realm of agriculture, certain derivatives of the compound have shown promising fungicidal activity. A study synthesizing novel derivatives found that some compounds exhibited moderate to excellent fungicidal activity against specific pathogens, indicating potential agricultural applications (Mao et al., 2013).
Antimicrobial Studies
Research has also been conducted on triazole-thiazolidine clubbed heterocyclic compounds, which include derivatives of this compound, for their antimicrobial properties. These studies have shown promising results in antimicrobial behavior, suggesting potential applications in pharmaceuticals and healthcare (Rameshbabu et al., 2019).
Anti-Arrhythmic Activity
The compound's derivatives have also been researched for their potential anti-arrhythmic activity. A study involving the synthesis of piperidine-based derivatives showed that some of these compounds had significant anti-arrhythmic properties, indicating potential therapeutic uses in cardiology (Abdel‐Aziz et al., 2009).
Anti-Cancer Activity
Additionally, derivatives of this compound have been investigated for their potential anti-cancer properties. A study on molecular docking and stability analyses of benzimidazole derivatives, which include triazole structures similar to this compound, suggested potential as EGFR inhibitors, a crucial target in cancer therapy (Karayel, 2021).
Antifungal Agents
Finally, the compound's derivatives have been explored as antifungal agents. A study synthesized novel oxadiazoles bearing 1,2,3-triazole and piperidine rings, showing significant antifungal activities against various fungi, highlighting potential applications in treating fungal infections (Sangshetti & Shinde, 2011).
properties
IUPAC Name |
(E)-3-thiophen-2-yl-1-[4-(triazol-1-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(4-3-13-2-1-11-20-13)17-8-5-12(6-9-17)18-10-7-15-16-18/h1-4,7,10-12H,5-6,8-9H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFKTVWSFNOJEL-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)
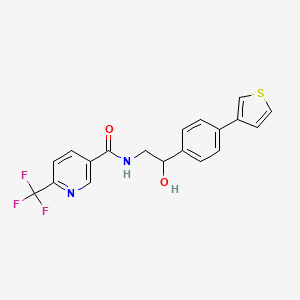
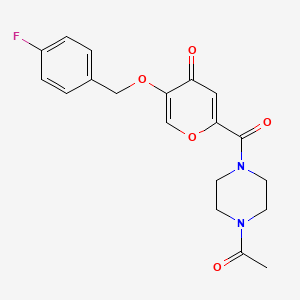
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)
![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)



